1-(3-Methoxyphenyl)piperazine

Vue d'ensemble

Description

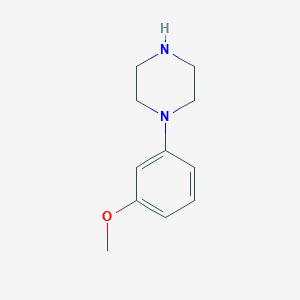

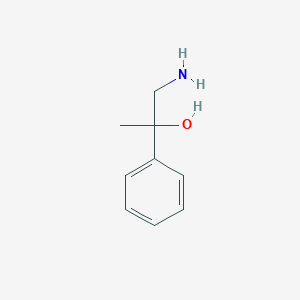

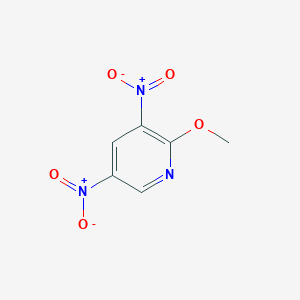

La 1-(3-Méthoxyphényl)pipérazine est un dérivé de la pipérazine de formule moléculaire C11H16N2O. Elle est connue pour ses applications dans divers domaines, notamment la chimie, la biologie et la médecine. Ce composé est caractérisé par la présence d'un groupe méthoxy lié au cycle phényle, qui est lui-même lié à une partie pipérazine.

Applications De Recherche Scientifique

La 1-(3-Méthoxyphényl)pipérazine a une large gamme d'applications en recherche scientifique:

Chimie: Utilisée comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.

Biologie: Employée dans l'étude des voies biologiques et des interactions, en particulier dans le contexte des systèmes neurotransmetteurs.

Médecine: Investigée pour ses effets thérapeutiques potentiels, notamment son rôle de ligand pour certains récepteurs et son impact sur les fonctions neurologiques.

5. Mécanisme d'action

Le mécanisme d'action de la 1-(3-Méthoxyphényl)pipérazine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs neurotransmetteurs. Elle est connue pour agir comme un agoniste ou un antagoniste à différents sites récepteurs, influençant la libération et la recapture des neurotransmetteurs tels que la sérotonine et la dopamine. Cette modulation de l'activité des neurotransmetteurs peut entraîner divers effets physiologiques et psychologiques .

Mécanisme D'action

Target of Action

1-(3-Methoxyphenyl)piperazine primarily targets the human α1β2γ2 GABAA receptor . This receptor is a type of GABA receptor, which is a protein in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

The compound interacts with its target by binding to the GABAA receptor, thereby inhibiting its function . This interaction can lead to changes in the transmission of signals in the nervous system. It’s also suggested that the compound can cross the blood-brain barrier and activate the 5HT-1A receptor , which plays a crucial role in the release of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

Given its interaction with gabaa and 5ht-1a receptors, it’s likely that it affects the gabaergic and serotonergic systems in the brain . These systems are involved in a wide range of physiological processes, including mood regulation, sleep, and cognition.

Pharmacokinetics

Given its chemical structure and solubility properties , it’s likely that it can be absorbed into the bloodstream and distributed throughout the body, including the brain. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential effects on multiple neurotransmitter systems. By inhibiting GABAA receptors and activating 5HT-1A receptors, it could potentially alter neuronal signaling and affect various physiological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its solubility in different solvents suggests that it might behave differently in different biological environments . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Analyse Biochimique

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes and proteins

Cellular Effects

Some piperazine derivatives have been found to have cytotoxic effects on cancer cells

Molecular Mechanism

It is possible that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La 1-(3-Méthoxyphényl)pipérazine peut être synthétisée selon plusieurs méthodes. Une approche courante consiste à faire réagir la 3-méthoxyaniline avec la pipérazine en présence d'un catalyseur approprié. La réaction se produit généralement sous reflux dans un solvant tel que l'éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation ou chromatographie sur colonne .

Méthodes de production industrielle

En milieu industriel, la synthèse de la 1-(3-Méthoxyphényl)pipérazine peut impliquer des méthodes plus évolutives, telles que la synthèse en flux continu. Cette approche permet la production efficace de grandes quantités du composé tout en maintenant une pureté et un rendement élevés. L'utilisation de systèmes automatisés et de conditions réactionnelles optimisées garantit la cohérence et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions

La 1-(3-Méthoxyphényl)pipérazine subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation de quinones correspondantes ou d'autres dérivés oxydés.

Réduction: Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium, ce qui conduit à la formation d'amines réduites ou d'alcools.

Substitution: Le groupe méthoxy sur le cycle phényle peut être substitué par d'autres groupes fonctionnels par le biais de réactions de substitution aromatique nucléophile.

Réactifs et conditions courants

Oxydation: Permanganate de potassium, peroxyde d'hydrogène; généralement réalisée dans des solvants aqueux ou organiques à des températures contrôlées.

Réduction: Borohydrure de sodium, hydrure d'aluminium et de lithium; les réactions sont généralement effectuées dans des solvants tels que l'éthanol, le méthanol ou le tétrahydrofurane.

Principaux produits formés

Oxydation: Quinones, dérivés oxydés.

Réduction: Amines réduites, alcools.

Substitution: Dérivés phényliques substitués avec divers groupes fonctionnels.

Comparaison Avec Des Composés Similaires

Composés similaires

- 1-(2-Méthoxyphényl)pipérazine

- 1-(4-Méthoxyphényl)pipérazine

- 1-Phénylpipérazine

- 1-(2-Pyridyl)pipérazine

Unicité

La 1-(3-Méthoxyphényl)pipérazine est unique en raison du positionnement spécifique du groupe méthoxy sur le cycle phényle, ce qui peut influencer sa réactivité chimique et son activité biologique. Comparé à ses isomères, tels que la 1-(2-Méthoxyphényl)pipérazine et la 1-(4-Méthoxyphényl)pipérazine, le dérivé 3-méthoxy peut présenter différentes affinités de liaison et sélectivités pour divers récepteurs, conduisant à des profils pharmacologiques distincts .

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIBVWUXWNYTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166809 | |

| Record name | N-(3-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-71-7, 16015-70-6 | |

| Record name | 1-(3-Methoxyphenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methoxyphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-methoxyphenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-METHOXYPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LCP52962G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1-(3-Methoxyphenyl)piperazine influence its activity at the serotonin 5-HT2C receptor?

A: Research suggests that the conformation of this compound plays a crucial role in its interaction with the serotonin 5-HT2C receptor. Specifically, a conformation where the piperazine ring and the phenyl ring are approximately co-planar is hypothesized to be the "activating" conformation for this receptor. [] This hypothesis was supported by comparing the predicted activities of two novel 5-HT2C ligands, 1-(2-methoxyphenyl)piperazine and this compound, with their experimentally determined activities. [] The 3-methoxy substitution on the phenyl ring likely influences the molecule's preferred conformation and thus its ability to interact with and activate the 5-HT2C receptor.

Q2: What is the role of this compound in the synthesis of naftopidil?

A: this compound serves as a key intermediate in the synthesis of naftopidil. [] The synthesis involves reacting 1-naphthol and epichlorohydrin in the presence of a phase transfer catalyst. This resulting product then directly reacts with this compound to yield naftopidil. This synthetic route is considered advantageous due to its simplicity, mild reaction conditions, and ease of product purification. []

Q3: What spectroscopic data is available for the characterization of this compound hydrochloride?

A: The synthesized this compound hydrochloride was characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, ultraviolet-visible (UV) spectroscopy, and proton nuclear magnetic resonance (1H-NMR) spectroscopy. [] These techniques provide information about the functional groups present in the molecule, its electronic transitions, and the arrangement of hydrogen atoms, respectively, confirming its successful synthesis.

Q4: Are there alternative synthetic routes to produce this compound?

A: While the provided research highlights a specific synthetic route using diethyl amine as the starting material, [] alternative methods might exist. Exploring different synthetic pathways could potentially offer advantages in terms of yield, cost-effectiveness, or environmental impact. Further research and development in synthetic organic chemistry are crucial to identifying and optimizing more efficient and sustainable routes for producing this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)

![2-Methylthiazolo[3,2-a]benzoimidazole](/img/structure/B98867.png)

![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)